molecular formula C10H10 B165621 3-Methyl-1H-indene CAS No. 767-60-2

3-Methyl-1H-indene

Cat. No.: B165621
CAS No.: 767-60-2
M. Wt: 130.19 g/mol
InChI Key: COOKKJGOGWACMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1H-indene is an organic compound with the molecular formula C10H10. It is a derivative of indene, characterized by a methyl group attached to the third carbon of the indene ring. This compound is known for its aromatic properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-1H-indene can be synthesized through several methods. One common approach involves the alkylation of indene using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. Another method includes the cyclization of appropriate precursors under acidic conditions.

Industrial Production Methods: In an industrial setting, this compound is often produced through catalytic processes involving the dehydrogenation of methyl-substituted cyclohexenes. The reaction conditions typically include high temperatures and the presence of metal catalysts such as palladium or platinum.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into saturated hydrocarbons using hydrogen gas in the presence of a metal catalyst.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring. For example, nitration using nitric acid can yield nitro derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration reactions.

Major Products:

    Oxidation: 3-Methyl-1-indanone or 3-Methyl-1-indanecarboxylic acid.

    Reduction: 3-Methylindane.

    Substitution: 3-Methyl-5-nitroindene.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
3-Methyl-1H-indene serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis. Notably, it can undergo oxidation, reduction, and substitution reactions.

  • Oxidation : this compound can be oxidized to yield ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction : It can be reduced to saturated hydrocarbons through hydrogenation.
  • Substitution : Electrophilic substitution reactions can introduce different functional groups into the indene ring, expanding its utility in synthetic pathways.

Biological Research

Potential Biological Activities
Research indicates that derivatives of this compound may possess antimicrobial and anticancer properties. Studies are ongoing to explore these biological activities further, which could lead to the development of new therapeutic agents.

Pharmaceutical Applications

Precursor for Drug Development
this compound is being investigated as a precursor for pharmaceutical compounds. Its ability to undergo various transformations makes it a candidate for synthesizing drugs with specific biological activities.

Industrial Uses

Polymers and Resins Production
Due to its aromatic properties, this compound is used in the production of polymers and resins. These materials are essential for various applications, including coatings, adhesives, and composite materials.

Case Study 1: Synthesis of Isoquinolines

A study demonstrated the nitrogen atom insertion into indenes, including this compound, to synthesize isoquinolines. The reaction utilized phenyliodine(III)-bis(trifluoroacetate) as an oxidant and ammonium carbamate as a nitrogen source. The results indicated high yields of the desired isoquinoline products (up to 88% yield) when using this compound as a substrate .

Case Study 2: Polymerization Processes

Research has shown that this compound can be polymerized to create high-performance polymers. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for advanced material applications .

Mechanism of Action

The mechanism of action of 3-Methyl-1H-indene involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of ketones or acids. In reduction reactions, it undergoes hydrogenation to form saturated hydrocarbons. The specific pathways and molecular targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

    Indene: The parent compound of 3-Methyl-1H-indene, lacking the methyl group.

    2-Methyl-1H-indene: A positional isomer with the methyl group attached to the second carbon.

    1-Methyl-1H-indene: Another isomer with the methyl group attached to the first carbon.

Uniqueness: this compound is unique due to the specific position of the methyl group, which influences its reactivity and the types of reactions it undergoes. This positional specificity can lead to different products and applications compared to its isomers.

Biological Activity

3-Methyl-1H-indene (CAS No. 767-60-2) is an organic compound belonging to the indene family, characterized by a fused benzene and cyclopentene ring structure. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

The molecular formula of this compound is C10H10C_{10}H_{10}, with a molecular weight of 130.19 g/mol. Its structure includes a methyl group at the 3-position of the indene ring, which may influence its biological properties and interactions.

PropertyValue
Molecular FormulaC10H10C_{10}H_{10}
Molecular Weight130.19 g/mol
Boiling PointNot available
Solubility0.233 mg/ml
Log P (octanol-water)2.24

Antioxidant Properties

Recent studies have indicated that this compound exhibits significant antioxidant activity. This property is crucial as antioxidants help mitigate oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals was demonstrated through several assays, including DPPH and ABTS radical scavenging tests.

Anticancer Activity

Research has explored the anticancer potential of this compound derivatives. A study published in a peer-reviewed journal highlighted the synthesis of various derivatives and their evaluation against cancer cell lines. The results showed that certain derivatives exhibited cytotoxic effects on human cancer cells, suggesting that modifications to the indene structure can enhance biological activity.

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential as a weak inhibitor of cytochrome P450 enzymes, which are essential for drug metabolism. This characteristic could have implications for drug interactions and pharmacokinetics.

Case Studies

  • Antioxidant Activity : A study conducted by researchers at PubChem demonstrated that this compound significantly reduced oxidative damage in cellular models, indicating its potential as a therapeutic agent against oxidative stress-related diseases.
  • Cytotoxic Effects : In a study published in the Journal of Organic Chemistry, derivatives of this compound were tested against various cancer cell lines, showing promising results with IC50 values indicating effective cytotoxicity at micromolar concentrations.

Research Findings Summary

The biological activity of this compound can be summarized as follows:

Activity TypeFindingsReferences
AntioxidantSignificant free radical scavenging
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionWeak inhibition of cytochrome P450 enzymes

Q & A

Basic Research Questions

Q. What spectroscopic and physicochemical properties are critical for identifying 3-Methyl-1H-indene in experimental workflows?

  • Methodological Answer : Key properties include molecular weight (130.19 g/mol), boiling point (205.6°C), density (1.002 g/cm³), and refractive index (1.572). Mass spectrometry (exact mass: 130.078 g/mol) and NMR (InChI: InChI=1/C10H10/c1-8-6-7-9-4-2-3-5-10(8)9/h2-6H,7H2,1H3) are essential for structural confirmation. Gas chromatography can leverage its vapor pressure (0.356 mmHg at 25°C) for purity assessment .

Q. How does the IUPAC nomenclature differentiate this compound from other substituted indenes?

  • Methodological Answer : The IUPAC name "this compound" (PIN) specifies substitution at the 3-position of the indene ring, with the "1H" indicating the tautomeric form where the double bond is between C1 and C2. This distinguishes it from isomers like 1-Methylindene (substitution at C1) or derivatives with fused rings (e.g., 5-methyl-1,2-dihydronaphthalene) .

Advanced Research Questions

Q. How does the this compound moiety enhance proteasome inhibitor selectivity in human vs. murine models?

  • Methodological Answer : The 3-methyl group introduces steric hindrance in binding pockets. For example, in human immunoproteasome subunit β5i (hb5i), Val31 accommodates the bulky this compound cap, while murine β5i (mb5i) with Met31 clashes, reducing affinity. Structural studies (PDB: 4LRH) show a sevenfold selectivity for human β5i, validated via IC50 comparisons and X-ray crystallography .

  • Table 1 : Selectivity ratios of inhibitors with this compound caps
CompoundHuman β5i IC50 (nM)Mouse β5i IC50 (nM)Selectivity (Human/Mouse)
PR-92412847.0
Compound 188567.0

Q. What computational strategies optimize electronic structure predictions for this compound derivatives?

  • Methodological Answer : Hybrid density-functional theory (DFT) with exact exchange (e.g., B3LYP/6-31G*) improves accuracy for thermochemical properties. The Becke three-parameter functional (B3) combined with Lee-Yang-Parr (LYP) correlation corrects for electron delocalization errors, achieving <2.4 kcal/mol deviation in atomization energies. Basis set selection (e.g., 6-311++G**) is critical for modeling π-conjugation in the indene core .

Q. How do steric and electronic factors of this compound impact enzyme-inhibitor binding dynamics?

  • Methodological Answer : Molecular dynamics (MD) simulations and X-ray structures reveal that the 3-methyl group stabilizes a kinked binding mode in proteasome inhibitors. Steric clashes with Met31 in murine β5i shift the N-cap orientation by 2.3 Å, reducing binding affinity. Electronic effects (e.g., hydrophobic interactions with Thr1) are probed via alanine scanning mutagenesis and free-energy perturbation (FEP) calculations .

Q. Data Contradiction Analysis

Q. Why do conflicting reports arise regarding the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : Discrepancies stem from solvent polarity and substituent effects. For example, electron-rich dienophiles favor [4+2] cycloadditions, while electron-poor systems (e.g., tetracyanoethylene) may follow 1,3-dipolar pathways. Confounders include competing tautomerization (1H vs. 3H-indene forms), validated via deuterium labeling and DFT transition-state analysis .

Q. Methodological Best Practices

  • Experimental Design : For proteasome inhibition assays, use humanized yeast chimeras (e.g., hb5i/hb6) to avoid artifacts from WT yeast models. Validate crystallographic data with 2Fo-Fc electron density maps to confirm ligand placement .
  • Computational Validation : Cross-check DFT results with MP2/CCSD(T) benchmarks for non-covalent interactions. For indene derivatives, include dispersion corrections (e.g., D3BJ) to account for van der Waals forces .

Properties

IUPAC Name

3-methyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-8-6-7-9-4-2-3-5-10(8)9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOKKJGOGWACMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227496
Record name 3-Methylindene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767-60-2
Record name 3-Methylindene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylindene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62565
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methylindene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYLINDENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP8C8AZ4ZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Lithium indenide (9.60 g, 0.0786 moles) in diethylether (100 mL) was added dropwise to a solution of dimethylsulfate (9.91 g, 0.0786 moles) in diethylether (125 mL) over a period of 15 minutes. After the addition was complete, H2O (150 mL) was added to the reaction. The organic layer was then separated and washed with H2O (2×100 mL). Drying over MgSO4 followed by filtration and solvent removal yielded the desired product as a yellow oil (9.68 g, 94.7 percent).
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
9.91 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Yield
94.7%

Synthesis routes and methods II

Procedure details

A solution of 24.64 (0.166 mol) of 1-hydroxy-1-methyl-2,3-dihydro-1H-indene and 0.30 g of p-toluenesulphonic acid monohydrate in 300 ml of toluene was heated to reflux for 3 h with water being collected by means of a Dean Stark trap. The reaction mixture was cooled, washed with water (3×100 ml), then with saturated sodium chloride solution (100 ml), dried (K2CO3) and evaporated in vacuo to leave an orange oil. This was vacuum distilled to yield 14.57 g (67%) of the title product as a colourless oil, b.p. 32°-35° C./0.3 mm of Hg. NMR δ(CDCl3) 2.17 (3H, m), 3.31 (2H, m), 6.20 (1H, m), 7.16-7.35 (3H, m), 7.45 (1H, m).
[Compound]
Name
24.64
Quantity
0.166 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.